molecular formula C14H17BrFNO2 B14881072 Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14881072
M. Wt: 330.19 g/mol
InChI Key: LMFBRHLTEJBGIL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with a bromo-fluorophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-bromo-5-fluorobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromo and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its structural configuration

Properties

Molecular Formula

C14H17BrFNO2

Molecular Weight

330.19 g/mol

IUPAC Name

ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17BrFNO2/c1-3-19-14(18)12-8-17(2)7-11(12)10-6-9(16)4-5-13(10)15/h4-6,11-12H,3,7-8H2,1-2H3

InChI Key

LMFBRHLTEJBGIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C=CC(=C2)F)Br)C

Origin of Product

United States

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